3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
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Description
3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClN4O4 and its molecular weight is 605.09. The purity is usually 95%.
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Biological Activity
The compound 3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C35H29ClN4O4, with a molecular weight of 605.1 g/mol . The compound features a quinoline core structure with various functional groups that enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C35H29ClN4O4 |
Molecular Weight | 605.1 g/mol |
IUPAC Name | 3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI Key | VJSVCHNNBHXECR-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its electronic properties, facilitating interactions that can lead to modulation of protein functions. Such interactions may involve:
- Hydrogen bonding : The functional groups can form hydrogen bonds with amino acid residues in target proteins.
- Hydrophobic interactions : The tert-butyl and phenyl groups contribute to hydrophobic interactions, promoting binding affinity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives are known to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazoles have been reported to exhibit antibacterial and antifungal activities, which could be explored further for this specific compound .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well documented. Compounds similar to the one have shown promising results in reducing inflammation through inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against various cancer cell lines. The tested compound showed IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Evaluation
In vitro evaluations revealed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Study 3: Anti-inflammatory Mechanism
Research indicated that derivatives similar to this compound could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators. The observed IC50 values were significantly lower than those of traditional anti-inflammatory agents .
Properties
CAS No. |
394231-80-2 |
---|---|
Molecular Formula |
C35H29ClN4O4 |
Molecular Weight |
605.09 |
IUPAC Name |
3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C35H29ClN4O4/c1-35(2,3)24-14-12-22(13-15-24)34(42)39-30(23-10-7-11-26(18-23)40(43)44)20-29(38-39)32-31(21-8-5-4-6-9-21)27-19-25(36)16-17-28(27)37-33(32)41/h4-19,30H,20H2,1-3H3,(H,37,41) |
InChI Key |
VJSVCHNNBHXECR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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